molecular formula C12H9F3O B11883194 2-(Trifluoromethyl)naphthalene-7-methanol

2-(Trifluoromethyl)naphthalene-7-methanol

Cat. No.: B11883194
M. Wt: 226.19 g/mol
InChI Key: OTALCTLJVBUHDD-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-7-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to achieve the desired substitution . This process can be carried out under various conditions, often requiring the presence of a radical initiator and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)naphthalene-7-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphthaldehyde or naphthoic acid derivatives .

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-7-methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)naphthalene-7-methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the naphthalene ring provides a rigid framework that can interact with hydrophobic pockets in the target molecule . This combination of features allows the compound to modulate specific biological pathways effectively.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)naphthalene-7-methanol
  • 2-(Trifluoromethyl)naphthalene-6-methanol
  • 2-(Trifluoromethyl)naphthalene-8-methanol

Comparison: Compared to its analogs, 2-(Trifluoromethyl)naphthalene-7-methanol is unique due to the specific positioning of the trifluoromethyl and methanol groups. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the 7-methanol derivative may exhibit different binding affinities and selectivities compared to the 6- or 8-methanol derivatives .

Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[7-(trifluoromethyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-6,16H,7H2

InChI Key

OTALCTLJVBUHDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)CO

Origin of Product

United States

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